Cas no 40000-79-1 (1,2,3,4-tetrahydro-1,8-naphthyridin-2-one)
1,2,3,4-tetrahydro-1,8-naphthyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dihydro-1,8-naphthyridin-2(1H)-one
- 3,4-dihydro-1H-1,8-naphthyridin-2-one
- 3,4-Dihydro-1H-[1,8]naphthyridin-2-one
- 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one
- 40000-79-1
- A824843
- PB12351
- KQJVDEBWHJRJBT-UHFFFAOYSA-N
- SCHEMBL247150
- AS-38376
- AKOS006293961
- F2147-4913
- CS-0052759
- FT-0684927
- AM20051153
- J-511160
- SY098656
- dihydro-naphthyridinone
- EN300-250069
- MFCD05664026
- DTXSID80579709
- DB-050442
-
- MDL: MFCD05664026
- Inchi: 1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11)
- InChI Key: KQJVDEBWHJRJBT-UHFFFAOYSA-N
- SMILES: O=C1CCC2C=CC=NC=2N1
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 42Ų
Experimental Properties
- Density: 1.33
- Boiling Point: 301 ºC
- Flash Point: 136 ºC
- Refractive Index: 1.569
- PSA: 41.99000
- LogP: 1.10430
1,2,3,4-tetrahydro-1,8-naphthyridin-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
1,2,3,4-tetrahydro-1,8-naphthyridin-2-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,3,4-tetrahydro-1,8-naphthyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219008118-250mg |
3,4-Dihydro-1,8-naphthyridin-2(1H)-one |
40000-79-1 | 95% | 250mg |
$221.40 | 2023-09-02 | |
| Alichem | A219008118-1g |
3,4-Dihydro-1,8-naphthyridin-2(1H)-one |
40000-79-1 | 95% | 1g |
$459.00 | 2023-09-02 | |
| Alichem | A219008118-5g |
3,4-Dihydro-1,8-naphthyridin-2(1H)-one |
40000-79-1 | 95% | 5g |
$1404.00 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0034-1g |
3,4-Dihydro-1H-[1,8]naphthyridin-2-one |
40000-79-1 | 97% | 1g |
975.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0034-5g |
3,4-Dihydro-1H-[1,8]naphthyridin-2-one |
40000-79-1 | 97% | 5g |
4028.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0034-25g |
3,4-Dihydro-1H-[1,8]naphthyridin-2-one |
40000-79-1 | 97% | 25g |
16112.81CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12399-25g |
3,4-dihydro-1,8-naphthyridin-2(1H)-one |
40000-79-1 | 95% | 25g |
$1890 | 2023-09-07 | |
| TRC | I779380-25mg |
3,4-Dihydro-1,8-naphthyridin-2(1H)-one |
40000-79-1 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I779380-50mg |
3,4-Dihydro-1,8-naphthyridin-2(1H)-one |
40000-79-1 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I779380-250mg |
3,4-Dihydro-1,8-naphthyridin-2(1H)-one |
40000-79-1 | 250mg |
$ 320.00 | 2022-06-04 |
1,2,3,4-tetrahydro-1,8-naphthyridin-2-one Suppliers
1,2,3,4-tetrahydro-1,8-naphthyridin-2-one Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one
Chemical Profile of 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one (CAS No. 40000-79-1)
1,2,3,4-tetrahydro-1,8-naphthyridin-2-one, identified by the chemical identifier CAS No. 40000-79-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its core structure imparts distinctive electronic and steric properties, making it a versatile scaffold for drug discovery.
The molecular structure of 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one consists of a fused bicyclic system containing two nitrogen-containing rings. The presence of a tetrahydropyridine ring and an 8-membered aromatic system contributes to its stability and reactivity. This configuration allows for modifications at various positions, enabling the synthesis of numerous derivatives with tailored pharmacological properties. The compound’s ability to interact with biological targets such as enzymes and receptors has made it a subject of extensive investigation in the development of novel therapeutic agents.
In recent years, 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one has been explored for its potential applications in addressing various diseases. One notable area of research involves its role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in cancer and inflammatory diseases. By modulating kinase activity, compounds derived from 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one have shown promise in preclinical studies as candidates for targeted therapy.
Furthermore, the pharmacokinetic profile of 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one has been a focus of interest. Studies have demonstrated that this compound exhibits favorable solubility and metabolic stability, which are critical factors for its absorption and distribution in the body. These properties make it an attractive candidate for oral administration and prolonged half-life applications. Researchers have also investigated its potential to cross the blood-brain barrier (BBB), which could open doors for treating neurological disorders.
The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound. The development of efficient synthetic routes not only facilitates laboratory-scale production but also paves the way for large-scale manufacturing.
From a computational chemistry perspective, 1, 2, 3, 4-tetrahydro-1, 8-naphthyridin-2-one has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at an atomic level. These studies have provided insights into binding affinities and enzyme kinetics, which are essential for designing more potent derivatives. The integration of machine learning algorithms has further enhanced the predictability of drug-like properties, enabling researchers to accelerate the discovery process.
The toxicological profile of CAS No. 40000-79-1 is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have assessed its safety margins under various exposure conditions. These studies have indicated that at therapeutic doses, the compound exhibits minimal side effects, reinforcing its potential as a safe candidate for further clinical development. However, additional long-term studies are necessary to fully understand any potential cumulative effects or delayed adverse reactions.
Recent advancements in drug delivery systems have opened new avenues for utilizing CAS No. 40000-79-1 effectively. Nanotechnology-based formulations have been explored to enhance bioavailability and targeted delivery, particularly in cases where systemic circulation poses challenges due to poor solubility or rapid metabolism. These innovations hold promise for improving therapeutic outcomes while minimizing off-target effects.
The regulatory landscape surrounding CAS No. 40000-79-1 is evolving with increasing stringent guidelines on pharmaceutical quality and safety* * * * * * * * * * * * * . Compliance with Good Manufacturing Practices (GMP) is mandatory for companies involved in its production* . Additionally* *the compound must undergo rigorous clinical trials before it can be approved for human use* * . These trials aim to validate its efficacy* safety* ,and optimal dosing regimens* .
40000-79-1 (1,2,3,4-tetrahydro-1,8-naphthyridin-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)